molecular formula C14H17N3O B031837 1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile CAS No. 175837-01-1

1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile

Cat. No. B031837
M. Wt: 243.3 g/mol
InChI Key: MCRFLQWSKTXBBS-UHFFFAOYSA-N
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Description

The compound is a part of a broader class of chemicals known as indoles, which are significant in medicinal chemistry and organic synthesis. Indoles and their derivatives are widely studied for their diverse chemical reactivities and biological activities.

Synthesis Analysis

The synthesis of indole derivatives often involves multi-component reactions, providing a convenient one-pot approach for generating complex structures from simpler ones. For example, a base-catalyzed, one-pot method facilitates the synthesis of indole carbonitriles through a novel three-component reaction involving indolin-3-one, aromatic aldehydes, and malononitrile, showcasing the versatility and efficiency of synthesizing indole derivatives (Damavandi, 2011).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the chemical and physical properties of compounds. X-ray crystallography has been a pivotal tool in establishing the structures of complex indole derivatives, elucidating the arrangement of atoms within the molecule and their spatial configuration (Tominaga et al., 1997).

Chemical Reactions and Properties

Indole derivatives participate in various chemical reactions, highlighting their reactivity and potential for functionalization. For instance, the reaction of 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate, resulting in the formation of pyrazolo[3,4-e]indolizine derivatives, demonstrates the compound's capability to undergo cyclization and form complex heterocyclic structures (Tominaga et al., 1997).

Physical Properties Analysis

The physical properties of indole derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular arrangement and functional groups. For example, the synthesis and crystal structures of substituted indoles and gramine derivatives provide insights into how different substitutions on the indole ring affect these properties (Kukuljan et al., 2016).

Chemical Properties Analysis

The chemical properties of indole derivatives, including reactivity towards nucleophiles and electrophiles, are key to their diverse applications. Studies on nucleophilic reactivities of indoles under various conditions shed light on their potential for chemical transformations and applications in synthesis (Lakhdar et al., 2006).

Scientific Research Applications

  • Scientific Field: Synthetic Chemistry
  • Summary of the Application: The compound is used in the asymmetric synthesis of primary amines, which are important intermediates in the synthesis of pharmaceutical compounds .
  • Methods of Application or Experimental Procedures: The process involves the use of thermotolerant fungal reductive aminases (RedAms) from Neosartorya spp. These enzymes demonstrate a superior ability to use ammonia as the amine partner . The enzymes catalyze the condensation of cyclic and aliphatic ketones with short-chain amines, followed by the reduction of the imine intermediate .
  • Results or Outcomes: The synthesis of a broad range of primary amines was demonstrated, with conversions up to >97% and excellent enantiomeric excess . The enzymes also showed greater thermal stability compared to other enzymes within this family .

properties

IUPAC Name

1-acetyl-5-(2-aminopropyl)-2,3-dihydroindole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-9(16)5-11-6-12-3-4-17(10(2)18)14(12)13(7-11)8-15/h6-7,9H,3-5,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRFLQWSKTXBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C#N)N(CC2)C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602330
Record name 1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile

CAS RN

175837-01-1
Record name 1-Acetyl-5-(2-aminopropyl)-2,3-dihydro-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-acetyl-5-(2-azidopropyl)indoline-7-carbonitrile (0.20 g) in ethanol (16 ml) was added 5% palladium on barium sulfate (102 mg), and the mixture was stirred at room temperature for 8 hours under an atmosphere of hydrogen. After the catalyst was filtered off, the filtrate was concentrated to dryness to give 0.18 g of 1-acetyl-5-(2-aminopropyl)indoline-7-carbonitrile melting at 94°-96° C.
Name
1-acetyl-5-(2-azidopropyl)indoline-7-carbonitrile
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
102 mg
Type
catalyst
Reaction Step One

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